Ibipinabant

Description

The Endocannabinoid System (ECS) and its Role in Physiological Regulation

The ECS is a complex cell-signaling system comprising endocannabinoids (endogenous ligands), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for their synthesis and degradation. wikipedia.orgnih.govhealthline.com This system acts as a neuromodulatory network involved in maintaining homeostasis and regulating a wide array of physiological and cognitive processes. wikipedia.orgnih.govhealthline.comnih.gov Endocannabinoids are produced by the body as needed and bind to cannabinoid receptors to signal the ECS to take action. healthline.com The effects mediated by the ECS depend on the location of the receptor and the specific endocannabinoid that binds to it. healthline.com

Central Nervous System (CNS) Endocannabinoid Signaling

CB1 receptors are predominantly found in the central nervous system, including the brain and spinal cord, where they are among the most abundant G-protein coupled receptors (GPCRs). wikipedia.orghealthline.comnih.govmdpi.comspandidos-publications.com In the CNS, the ECS plays crucial roles in regulating neurotransmission, synaptic plasticity, learning, memory, emotion, motivation, motor control, and pain modulation. wikipedia.orgnih.govhealthline.comnih.govmdpi.comfrontiersin.org Endocannabinoids in the CNS can act as retrograde messengers, synthesized by the postsynaptic neuron and traveling back across the synapse to activate presynaptic CB1 receptors, thereby modulating neurotransmitter release. nih.govmdpi.com This retrograde signaling is involved in both short-term and long-term changes in synaptic plasticity. nih.govnih.govmdpi.com The widespread distribution of CB1R in the CNS allows the ECS to modulate various neuronal functions, impacting processes relevant to neurological and psychiatric conditions. nih.govmdpi.comscirp.org

Peripheral Endocannabinoid System Function

While CB1 receptors are most concentrated in the CNS, they are also present in peripheral organs and tissues. wikipedia.orgmdpi.com CB2 receptors are found predominantly in the peripheral nervous system, particularly on immune cells, although they are also present in other peripheral tissues and at lower levels in the brain. wikipedia.orghealthline.comnih.govspandidos-publications.com The peripheral ECS plays a significant role in regulating various functions outside the brain, including energy balance, metabolism, appetite, digestion, inflammation, immune function, and cardiovascular function. nih.govwikipedia.orghealthline.commdpi.com CB1 receptors in peripheral tissues such as adipocytes, hepatocytes, the gastrointestinal tract, skeletal muscles, and the endocrine pancreas are involved in modulating energy storage, nutrient transport, and insulin (B600854) sensitivity. nih.govwikipedia.org Activation of peripheral CB1 receptors has been linked to increased lipogenesis and insulin resistance. nih.govtandfonline.com

Rationale for CB1 Receptor Antagonism in Disease Pathophysiology

The involvement of the ECS in regulating processes like appetite, metabolism, and reward pathways provided a strong rationale for targeting CB1 receptors in the treatment of related disorders, particularly obesity and metabolic syndrome. nih.govtandfonline.comwikipedia.orgjbclinpharm.org Given that activation of CB1 receptors can promote weight gain and associated metabolic changes, blocking these receptors was hypothesized to be a therapeutic strategy. tandfonline.comwikipedia.orgjbclinpharm.org

Overview of First-Generation CB1R Antagonists in Clinical Development

The discovery of selective CB1 receptor antagonists/inverse agonists led to the development of several compounds for clinical investigation. wikipedia.org Rimonabant (B1662492) (SR141716A) was a prominent first-generation selective CB1R antagonist/inverse agonist that reached clinical use. nih.govwikipedia.orgfrontiersin.orgacs.orgnih.gov It was approved in Europe for weight loss in overweight or obese patients with associated risk factors. frontiersin.orgacs.orgbiospace.com Clinical trials with rimonabant demonstrated its efficacy in reducing body weight, waist circumference, and improving various cardiometabolic parameters such as triglyceride levels, HDL cholesterol, blood pressure, and insulin resistance in overweight/obese patients, including those with type 2 diabetes. nih.gov

Other first-generation CB1R antagonists that underwent clinical trials included taranabant (B1681927), otenabant, ibipinabant (B1663844), and surinabant. nih.gov Taranabant (MK-0364), developed by Merck & Co., was also investigated for obesity due to its anorectic effects and reached Phase III clinical trials. biospace.comwikipedia.orgguidetopharmacology.org this compound (SLV319, BMS-646256), originally developed by Solvay, was researched for the treatment of obesity and diabetic conditions. medchemexpress.comnewdrugapprovals.orgncats.io It is described as a potent, selective, and orally active antagonist of the CB1 receptor with significantly higher selectivity for CB1 over CB2. medchemexpress.commedchemexpress.com this compound demonstrated potent anorectic effects in animal models. newdrugapprovals.orgwikipedia.org

Despite the initial promise and the approval of rimonabant in Europe, the first generation of globally active CB1R antagonists faced significant challenges. frontiersin.orgacs.orgbiospace.comnih.gov

Evolution of CB1R Antagonist Research: From Global to Peripheral Selectivity

The clinical development of first-generation CB1R antagonists, particularly rimonabant, was ultimately suspended due to the occurrence of neuropsychiatric adverse effects, including depression, anxiety, and suicidal ideation. jbclinpharm.orgfrontiersin.orgacs.orgbiospace.comnih.govresearchgate.net These adverse effects were attributed to the blockade of CB1 receptors in the central nervous system. acs.orgbiospace.commdpi.com The withdrawal of rimonabant from the market in 2008 significantly impacted the development of other compounds in this class, leading to the termination of most clinical trials for other first-generation CB1R antagonists. nih.govbiospace.com

This setback prompted a shift in research focus towards developing CB1R antagonists with reduced brain penetration, aiming for peripheral selectivity to minimize or avoid CNS-mediated side effects while retaining beneficial metabolic effects. tandfonline.comfrontiersin.orgacs.orgnih.govmedchemexpress.comnih.govacs.orgacs.org The rationale for this approach is supported by research highlighting the important metabolic-modulatory roles of the ECS in peripheral tissues. tandfonline.comnih.gov Selective targeting of peripheral CB1Rs has shown potential in preclinical studies to replicate the metabolic benefits observed with global CB1R blockade without causing CNS side effects. nih.govtandfonline.comacs.org Compounds are being designed to be peripherally restricted, either through limited ability to cross the blood-brain barrier or by being substrates for efflux transporters at the blood-brain barrier. acs.orgacs.org This evolution in research strategy aims to harness the therapeutic potential of CB1 receptor antagonism for metabolic disorders while enhancing the safety profile. tandfonline.comnih.govacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

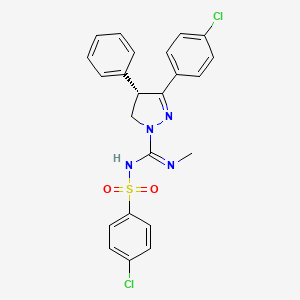

(4S)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJQVVLKUYCICH-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963572 | |

| Record name | Ibipinabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464213-10-3 | |

| Record name | Ibipinabant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464213-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibipinabant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464213103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibipinabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibipinabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-3-(4-chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-N'-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBIPINABANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5CSC6WH1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ibipinabant: a Representative First Generation Cb1r Antagonist

Discovery and Early Development of Ibipinabant (B1663844)

The discovery and initial development of this compound positioned it as a notable compound within the landscape of cannabinoid receptor antagonists, particularly those targeting the CB1 receptor.

Originator and Initial Research Focus

This compound was originally developed by Solvay Pharmaceuticals. newdrugapprovals.orgncats.iospringer.com The initial research focus for this compound was primarily on its potential for the treatment of obesity and metabolic disorders. ncats.iospringer.comnih.govontosight.ainih.gov This was based on the understanding that the endocannabinoid system, particularly through CB1R activation, plays a role in regulating energy homeostasis and appetitive drive. nih.gov

Classification within CB1R Antagonist Landscape

This compound is classified as a first-generation CB1 receptor antagonist. newdrugapprovals.orgnih.govmdpi.com It is considered a representative example of this class of compounds, which were developed with the rationale of blocking the activity of the CB1 receptor to reduce food intake and potentially treat obesity and related metabolic complications. nih.govontosight.ainih.gov Other first-generation CB1R antagonists that underwent clinical development alongside this compound included rimonabant (B1662492), taranabant (B1681927), and otenabant. nih.govnih.gov These compounds, including this compound, were researched for their anorectic effects in animals and were investigated for the treatment of obesity. medchemexpress.comnewdrugapprovals.org

Receptor Pharmacology of this compound

The pharmacological profile of this compound is defined by its interaction with cannabinoid receptors, particularly its binding affinity and selectivity for the CB1 receptor.

CB1 Receptor Binding Affinity and Selectivity

This compound demonstrates potent binding affinity for the CB1 receptor and exhibits selectivity against the CB2 receptor. medchemexpress.commedchemexpress.cnmedchemexpress.com

Quantitative receptor binding assays have been conducted to determine the affinity of this compound for the CB1 receptor. Studies have reported a Ki value of 7.8 nM for the human CB1 receptor. medchemexpress.commedchemexpress.cn Another source indicates a Ki value of 25 nM for the racemate of this compound ((±)-Ibipinabant) at the CB1 receptor. medchemexpress.com

Here is a summary of the reported Ki values for this compound:

| Receptor | Ki Value (nM) | Notes | Source |

| CB1 | 7.8 | Human CB1 receptor | medchemexpress.commedchemexpress.cn |

| CB1 | 25 | (±)-Ibipinabant (racemate) | medchemexpress.com |

This compound has shown significant selectivity for the CB1 receptor over the peripheral cannabinoid receptor (CB2). Studies indicate a Ki value of 7943 nM for the CB2 receptor. medchemexpress.commedchemexpress.cn This results in a selectivity ratio (CB2:CB1) of greater than 1000-fold. medchemexpress.commedchemexpress.cn The racemate of this compound has also been reported to have a Ki value greater than 1000 nM for the CB2 receptor, supporting its selectivity for CB1. This high selectivity profile is a key characteristic of this compound as a research tool and as a representative first-generation CB1R antagonist. medchemexpress.comnewdrugapprovals.org

Here is a summary of the reported Ki values and selectivity for this compound:

| Receptor | Ki Value (nM) | Selectivity (vs CB1) | Source |

| CB1 | 7.8 | - | medchemexpress.commedchemexpress.cn |

| CB2 | 7943 | >1000-fold | medchemexpress.commedchemexpress.cn |

Quantitative Receptor Binding Assays (e.g., Ki values)

Inverse Agonist Profile at CB1 Receptors

This compound functions as a selective cannabinoid receptor type 1 (CB1) inverse agonist. ontosight.ainih.gov Inverse agonists bind to the same receptor site as agonists but stabilize the receptor in an inactive conformation, thereby reducing constitutive receptor activity. Research indicates that this compound, similar to other CB1 inverse agonists like rimonabant, can elicit body weight-independent improvements in insulinemia and glycemia in animal models. nih.gov Studies comparing the effects of CB1 agonists and inverse agonists on glucose-stimulated insulin (B600854) secretion have shown that both can inhibit this process, which is inconsistent with a purely CB1 receptor-mediated effect and suggests a potential direct effect at the level of pancreatic islets. researchgate.net

Molecular Modeling and Ligand-Receptor Interactions

Molecular modeling techniques have been employed in the study of cannabinoid receptor ligands, including investigations related to the binding of compounds like this compound to the CB1 receptor. acs.orgjbclinpharm.org These computational approaches aim to provide insights into how ligands interact with the receptor at a molecular level.

Structural Insights into CB1R Binding

Structural studies, including the high-resolution crystal structure of the human CB1 receptor bound to antagonists like taranabant, provide a framework for understanding how ligands bind to the receptor. nih.govresearchgate.net Docking studies utilizing these structures can demonstrate how different ligands, including antagonists, may be accommodated within the binding pocket. For instance, docking of rimonabant, another CB1 antagonist structurally related to compounds studied in conjunction with this compound derivatives, into the CB1 crystal structure has shown overlap with the binding pose of taranabant and contact with key residues in the binding site. nih.govresearchgate.net These residues, identified through mutagenesis studies, are crucial for ligand binding affinity. nih.gov While a direct crystal structure of this compound bound to CB1R is not explicitly detailed in the provided snippets, studies on related diarylpyrazolines, the class of compounds to which this compound belongs, have utilized molecular modeling to investigate their binding to a homology model of the CB1 receptor. acs.orgjbclinpharm.org These models are built based on the known structures of related proteins, such as rhodopsin. jbclinpharm.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure affect its biological activity. This compound has been a subject of SAR studies, particularly in the context of developing novel CB1 antagonists. wikipedia.orgmedkoo.com These studies often involve synthesizing derivatives of this compound and evaluating their affinity and activity at the CB1 receptor. For example, bioisosteric replacements of the dihydropyrazole core of compounds structurally related to this compound have been explored to identify potent CB1 receptor antagonists. newdrugapprovals.orgnih.gov SAR studies on 1,3,5-trisubstituted 4,5-dihydropyrazoles, a class that includes this compound, have investigated the impact of structural variations on CB1 receptor antagonism and selectivity. nih.gov These studies contribute to the rational design of new compounds with desired pharmacological profiles. patsnap.com Analogs of this compound have also been synthesized with modifications aimed at restricting their distribution to the periphery, thereby reducing potential central nervous system liabilities while maintaining CB1 receptor affinity and selectivity. nih.gov

Key Research Findings Related to this compound's CB1 Interaction:

| Compound | Target | Affinity (Ki) | Selectivity (vs CB2) | Functional Activity | Reference |

| This compound | CB1 | 7.8 nM | >1000-fold | Antagonist/Inverse Agonist | medchemexpress.com |

| This compound | CB2 | 7943 nM | - | - | medchemexpress.com |

| (±)-Ibipinabant | CB1 | IC50 = 22 nM | - | Antagonist | selleckchem.com |

Note: The IC50 value for (±)-Ibipinabant represents the concentration required for 50% inhibition in a specific assay, distinct from the Ki (dissociation constant) which reflects binding affinity.

Preclinical Investigations of Ibipinabant: Efficacy and Mechanism in Animal Models

Studies in Metabolic Disorder Models

Preclinical studies utilizing various animal models of metabolic disorders have demonstrated the efficacy of ibipinabant (B1663844) in addressing several key aspects of these conditions. wikipedia.orgwikipedia.orgnih.govwikipedia.orgwikipedia.orgguidetomalariapharmacology.org

Effects on Food Intake and Appetite Regulation

This compound has shown notable effects on regulating food intake and appetite in animal models. wikipedia.orgwikipedia.orgguidetomalariapharmacology.orgfrontiersin.org

This compound exhibits potent anorectic effects in animals. wikipedia.orgflybase.org Studies in diet-induced obesity (DIO) mice have demonstrated that this compound reduces food intake. nih.govciteab.com Research comparing this compound, a first-generation CB1 receptor antagonist, with rimonabant (B1662492) indicated that this compound yielded a substantial reduction in the intake of palatable food at a relatively low brain CB1 receptor occupancy (11%) compared to rimonabant, which required over 65% brain occupancy for an equivalent reduction in food intake. wikipedia.org This finding raised the possibility that the anti-obesity effect might be mediated, at least partially, through peripheral mechanisms. wikipedia.org In a 10-week study in Zucker rats, this compound significantly decreased food intake during 5 of those weeks. unibe.ch

Modulation of Glucose Homeostasis and Insulin (B600854) Sensitivity

Investigations have highlighted this compound's role in modulating glucose homeostasis and improving insulin sensitivity in animal models of metabolic dysfunction. wikipedia.orgwikipedia.org this compound has been reported to improve glucose tolerance and insulin sensitivity in these models. wikipedia.orgnih.govguidetomalariapharmacology.org Studies in prediabetic animal models have shown that administration of this compound induces significant improvements in insulin secretion, glucose tolerance, and islet morphology. wikipedia.orguni.lu

This compound has demonstrated an impact on insulinemia and glycemia in animal studies. wikipedia.orgwikipedia.org In male Zucker diabetic fatty (ZDF) rats, a model of progressive beta-cell dysfunction, this compound (10 mg/kg) reduced fasting glucose by 61% and the glucose excursion area under the curve (AUC) in an oral glucose tolerance test (OGTT) by 44% relative to vehicle controls. wikipedia.org It also reduced HbA1c by 50%. wikipedia.org Furthermore, non-fasting insulin levels were increased by 71% relative to vehicle controls by the end of the study in ZDF rats treated with this compound. wikipedia.org Chronic administration of this compound in Zucker rats over a 10-week period led to improvements in fed and fasting insulinemia and plasma insulin during a glucose tolerance test. unibe.chuni.lumims.com Acute in vivo and in vitro studies suggested that this compound can acutely lower insulin secretion, potentially acting at the level of pancreatic islets. uni.lu These studies indicated that this compound exhibited acute potassium channel opener (KCO)-like effects on glucose tolerance and glucose-stimulated insulin secretion (GSIS). mims.com Further research suggested that these KCO-like effects were observed in CB1-KO mice but were abolished in SUR1-KO mice, implying a mechanism involving SUR1 KATP channels. mims.com

Here is a summary of some key findings on the impact of this compound on glycemia and insulinemia in ZDF rats:

| Parameter | Change vs. Vehicle Control (10 mg/kg this compound) | Animal Model | Study Duration | Source |

| Fasting Glucose | -61% | Male ZDF rats | 9 weeks | wikipedia.org |

| OGTT Glucose Excursion (AUC) | -44% | Male ZDF rats | 9 weeks | wikipedia.org |

| HbA1c | -50% | Male ZDF rats | 9 weeks | wikipedia.org |

| Non-Fasting Insulin | +71% | Male ZDF rats | 9 weeks | wikipedia.org |

| Fed and Fasting Insulinemia | Improved | Zucker rats | 10 weeks | unibe.chuni.lumims.com |

| Plasma Insulin during GTT | Improved | Zucker rats | 10 weeks | unibe.chuni.lumims.com |

This compound has been shown to induce a significant reduction in beta-cell loss in animal models of diabetes. wikipedia.orgnih.govguidetomalariapharmacology.org In male ZDF rats, this compound attenuated beta-cell loss independently of its effects on body weight. nih.govflybase.orgwikipedia.orgnih.gov The treatment also led to an increase in islet area (40%) and islet insulin content (76%) relative to vehicle controls in these rats. wikipedia.org Research suggests that in ZDF rats, beta-cell failure is linked to CB1 receptor activation in pro-inflammatory macrophages infiltrating pancreatic islets, which leads to the release of IL-1β, a cytokine that induces beta-cell apoptosis. nih.gov Studies with peripherally restricted CB1R antagonists, such as JD5037, which is related to this compound, have also demonstrated a delay in the progression of type 2 diabetes and beta-cell function loss. nih.gov

Here is a summary of the effects of this compound on beta-cell parameters in male ZDF rats:

| Parameter | Change vs. Vehicle Control (10 mg/kg this compound) | Animal Model | Study Duration | Source |

| Beta-Cell Loss | Attenuated | Male ZDF rats | 9 weeks | nih.govflybase.orgwikipedia.orgnih.gov |

| Islet Area | +40% | Male ZDF rats | 9 weeks | wikipedia.org |

| Islet Insulin Content | +76% | Male ZDF rats | 9 weeks | wikipedia.org |

Impact on Insulinemia and Glycemia

Influence on Lipid Metabolism and Adiposity

This compound has also demonstrated an influence on lipid metabolism and adiposity in preclinical models. wikipedia.orgwikipedia.org Studies have reported that this compound improved triglycerides in the blood of animal models. wikipedia.orgnih.govguidetomalariapharmacology.org In diet-induced obesity (DIO) mice, this compound caused reductions in body weight and adiposity. nih.govciteab.com It also reversed the high-fat diet-induced increase in adipose tissue leptin mRNA in these mice. citeab.com Peripherally restricted CB1 antagonists, including JD5037, have been shown to improve fatty liver and dyslipidemia while normalizing body weight and metabolic syndrome in a mouse model of obesity. nih.gov Research indicates that CB1 receptor signaling in adipose tissue and the liver can contribute to obesity and metabolic conditions, such as insulin resistance and dyslipidemia, by increasing fatty acid intake, lipogenesis, and adipogenesis. iiab.me

| Parameter | Effect in Animal Models | Specific Model (if mentioned) | Source |

| Blood Triglycerides | Improved | Not consistently specified | wikipedia.orgnih.govguidetomalariapharmacology.org |

| Body Weight | Reduced | DIO mice, Mouse model of obesity | nih.govciteab.comnih.gov |

| Adiposity | Reduced | DIO mice | nih.govciteab.com |

| Adipose Tissue Leptin mRNA | Reversed HFD-induced increase | DIO mice | citeab.com |

| Fatty Liver | Improved (shown with related compound JD5037) | Mouse model of obesity | nih.gov |

| Dyslipidemia | Improved (shown with related compound JD5037) | Mouse model of obesity | nih.gov |

Comparative Efficacy with Other CB1R Antagonists in Metabolic Studies

This compound has been compared to other CB1R antagonists, such as rimonabant and taranabant (B1681927), in preclinical metabolic studies. In diet-induced obese (DIO) mouse models, this compound demonstrated a substantial reduction in palatable food intake at a relatively low brain CB1R occupancy (11%) compared to rimonabant, which required over 65% brain CB1R occupancy for an equivalent effect on food intake. nih.gov A peripherally restricted CB1R inverse agonist, JD5037, derived from the this compound scaffold, showed comparable efficacy to the brain-penetrant this compound in improving various metabolic parameters in a DIO mouse model. nih.govresearchgate.net

In male Zucker diabetic fatty (ZDF) rats, a model of progressive beta-cell dysfunction and type 2 diabetes, this compound (10 mg/kg) demonstrated significant antidiabetic effects. nih.gov These effects included reductions in fasting glucose (-61%), glucose excursion area under the curve (AUC) in an oral glucose tolerance test (OGTT, -44%), and HbA1c (-50%) compared to vehicle controls. nih.gov this compound also increased non-fasting insulin levels (71%), islet area (40%), and islet insulin content (76%) relative to vehicle controls by the end of the study. nih.gov These improvements were similar to those observed with rimonabant and rosiglitazone (B1679542), with this compound showing slightly greater effectiveness than rimonabant at the lowest dose and somewhat less effectiveness than rosiglitazone across all doses tested. nih.gov Notably, these antidiabetic effects appeared to be independent of weight loss, as comparable weight loss induced by food restriction did not consistently improve these parameters. nih.gov

The following table summarizes some comparative efficacy findings:

| Compound | Animal Model | Key Metabolic Effect | Brain CB1R Occupancy for Effect | Reference |

| This compound | DIO Mouse | Substantial reduction in food intake | 11% | nih.gov |

| Rimonabant | DIO Mouse | Equivalent reduction in food intake | >65% | nih.gov |

| This compound | ZDF Rat | Reduced fasting glucose, improved OGTT, reduced HbA1c, increased insulin | Not specified | nih.gov |

| Rimonabant | ZDF Rat | Improved insulinemia and glycemia (in previous studies) | Not specified | researchgate.net |

| Rosiglitazone | ZDF Rat | Improved glycemic parameters | Not applicable | nih.gov |

In Vitro and Ex Vivo Mechanistic Studies

Mechanistic studies using in vitro and ex vivo approaches have provided insights into how this compound exerts its effects at a cellular and molecular level, particularly concerning pancreatic function and mitochondrial activity.

Impact on Pancreatic Islet Function and Insulin Secretion

Studies on isolated pancreatic islets have investigated the impact of this compound on their function, particularly insulin secretion. Research in isolated rat pancreatic islets indicated that both rimonabant and this compound could acutely lower insulin secretion. researchgate.net This effect appeared to be mediated directly at the level of the pancreatic islets, as the CB1-inactive distomer of this compound also caused a significant reduction in insulin secretion. researchgate.net This finding suggests that the inhibitory effect on insulin secretion might not be solely mediated through CB1 receptors but could involve direct effects on islet cells. researchgate.net

Investigation of Adenosine Triphosphate (ATP) Production and Mitochondrial Function

Investigations into the effects of this compound on cellular bioenergetics have revealed an impact on mitochondrial function and ATP production. This compound has been shown to reduce mitochondrial ATP production. nih.govnih.gov In C2C12 myoblasts, this compound decreased maximal mitochondrial ATP production capacity after 4 hours of incubation with increasing concentrations, as indicated by a low IC50 value. researchgate.net

Further mechanistic studies suggested that this compound inhibits adenine (B156593) nucleotide translocase (ANT)-dependent mitochondrial ADP/ATP exchange. nih.govresearchgate.net This inhibition was identified as a novel molecular mechanism underlying this compound-induced toxicity observed in preclinical studies in dogs. nih.govresearchgate.net The reduction in mitochondrial ATP production by this compound (approximately 34%) has been measured by assessing the difference between basal and oligomycin-depressed oxygen consumption rates (OCR), with minimal effect on glycolysis. nih.gov This underscores the dependence of certain cellular processes, such as fatty acid uptake in endothelial cells, on ATP specifically derived from mitochondria. nih.gov

Assessment of Reactive Oxygen Species (ROS) Generation

Studies have also assessed the impact of this compound on the generation of reactive oxygen species (ROS). Increased cellular reactive oxygen species generation has been observed following exposure to this compound. nih.govresearchgate.net In C2C12 myoblasts, an increase in ROS generation was detected after 8 hours of exposure to this compound, with a more than 2-fold increase observed at the highest concentration tested (100 μM) compared to vehicle-treated cells. researchgate.net This increased ROS generation occurred alongside a decrease in ATP production capacity. nih.govresearchgate.net

Clinical Development and Outcomes of Ibipinabant

Overview of Clinical Trial Phases (Phase 2, Phase 3)

The clinical development of ibipinabant (B1663844) progressed through early-stage trials. Solvay completed Phase 1 studies in Europe. springer.com this compound reached a maximum phase of clinical development of Phase 2 across all investigated indications. nih.gov

Two specific clinical trials involving this compound have been identified:

| Clinical Trial Identifier | Phase | Condition Explored | Sponsor(s) | Status |

| NCT00388609 | Phase 2 | Obesity | Bristol-Myers Squibb, Solvay Pharmaceuticals | Terminated |

| NCT00541567 | Phase 2/3 | Obesity and Type 2 Diabetes | Solvay Pharmaceuticals, Bristol-Myers Squibb | Withdrawn |

The Phase 2 trial NCT00388609 was a randomized, double-blind, placebo-controlled, parallel-arm, multiple-dose study designed to evaluate the efficacy, safety, and pharmacokinetics of the compound in obese and high-risk overweight subjects. patsnap.comguidetomalariapharmacology.orgdrugbank.com This trial was terminated early. guidetomalariapharmacology.org

The Phase 2/3 clinical trial NCT00541567 was a placebo-controlled, randomized, double-blind, parallel-arm, multicenter, dose-ranging study intended to assess the glycemic and weight loss efficacy and safety of this compound in overweight and obese patients with type 2 diabetes inadequately controlled by diet and exercise alone or with metformin (B114582) or sulfonylurea monotherapy. patsnap.comguidetomalariapharmacology.orgnus.edu.sg This trial was withdrawn before enrolling any participants. guidetomalariapharmacology.org

Therapeutic Areas Explored in Clinical Trials

Based on its mechanism of action as a CB1 receptor antagonist, this compound was primarily investigated for conditions where modulating the endocannabinoid system was believed to have therapeutic potential, particularly those related to metabolism and energy balance. ontosight.ainih.govdrugbank.comdrugbank.com

The main therapeutic areas explored in the clinical trials for this compound were obesity and the co-occurrence of obesity with type 2 diabetes mellitus. medchemexpress.comnih.govdrugbank.comdrugbank.com

Obesity Management

Preclinical research indicated that this compound possessed potent anorectic effects in animal models. newdrugapprovals.orgwikipedia.org Studies in diet-induced obese (DIO) mice demonstrated that this compound caused reductions in food intake, body weight, and adiposity. medchemexpress.com The Phase 2 clinical trial NCT00388609 was specifically designed to evaluate the compound in obese subjects. patsnap.comguidetomalariapharmacology.orgdrugbank.com

Obesity and Type 2 Diabetes Mellitus

Clinical trials involving this compound also explored its utility in the context of both obesity and type 2 diabetes. nih.govdrugbank.comdrugbank.com The planned Phase 2/3 trial NCT00541567 aimed to evaluate this compound in overweight and obese patients who also had type 2 diabetes. medchemexpress.compatsnap.comguidetomalariapharmacology.orgnus.edu.sgmedpath.comrevivalresearch.org Preclinical studies in a rat model of progressive beta-cell dysfunction suggested that this compound might have weight loss-independent antidiabetic effects and could attenuate beta-cell loss. medchemexpress.com Research on related peripherally restricted CB1R antagonists has also shown promise in improving glucose tolerance and insulin (B600854) sensitivity in diabetes models. researchgate.net

Reasons for Discontinuation of Clinical Development

Despite showing promise in preclinical studies and entering clinical trials, the development of this compound was ultimately discontinued. patsnap.comspringer.comnih.govmdpi.com This decision was part of a broader trend affecting the development of CB1 receptor antagonists. nih.govmdpi.comnih.gov

Class-Specific Challenges with CB1R Antagonists

The discontinuation of this compound's clinical development was closely linked to significant challenges encountered with the class of CB1 receptor antagonists as a whole. nih.gov The most prominent example was rimonabant (B1662492), the first selective CB1 antagonist/inverse agonist to be approved, which was subsequently withdrawn from the market in Europe due to serious psychiatric side effects, including anxiety, depression, and suicidal ideation. nih.govmdpi.comnih.govacs.orgjci.orgmdpi.comnih.gov

The neuropsychiatric liabilities associated with compounds that cross the blood-brain barrier and act on central CB1 receptors became a major concern for this class of drugs. patsnap.commdpi.comnih.govacs.orgjci.orgnih.gov The problems observed with rimonabant led to a loss of favor for CB1 antagonists as potential anorectics and resulted in the termination of clinical development for several other compounds in the class, including taranabant (B1681927), otenabant, and this compound. nih.govmdpi.comnih.gov

Evaluation of Safety Profile and Adverse Events

Clinical trials are designed to evaluate the safety and efficacy of investigational drugs. ontosight.aic-path.orgfriendsofcancerresearch.org The clinical development of this compound included the evaluation of its safety profile and associated adverse events. ontosight.airevivalresearch.org The development of this compound faced challenges and setbacks specifically due to concerns over its side effects. ontosight.ai

While detailed adverse event profiles for this compound from its clinical trials are not extensively reported in the available information, the discontinuation of its development is understood within the context of the safety issues that plagued the CB1 receptor antagonist class, particularly the neuropsychiatric adverse effects observed with rimonabant. nih.govmdpi.comnih.govjci.org Preclinical studies also associated toxicity with AAC inhibition for potential anti-obesity drugs, including this compound. researchgate.net The evaluation of safety in clinical trials encompasses the assessment of clinical adverse events, laboratory findings, and reasons for dose modification or discontinuation. c-path.orgfriendsofcancerresearch.org

Psychiatric and Central Nervous System (CNS) Liabilities

CB1 receptor antagonists, including first-generation compounds like Rimonabant, Taranabant, Otenabant, and this compound, were developed for conditions such as obesity. nih.govresearchgate.net However, the clinical use of Rimonabant was associated with significant neuropsychiatric adverse effects, including anxiety, depression, and increased suicidal ideation, leading to its withdrawal from the market. nih.govnih.govresearchgate.netpatsnap.com This raised concerns about the entire class of brain-penetrant CB1R antagonists. nih.govresearchgate.net

While this compound was investigated as a potential peripherally restricted CB1R antagonist aimed at reducing CNS liabilities, the class-wide issues observed with Rimonabant impacted the further development of similar compounds. nih.govnih.govrealmofcaring.orgjci.org Studies on other CB1R inverse agonists, such as Taranabant, also reported psychiatric disorders as common adverse reactions. researchgate.net The mechanisms underlying the psychiatric effects of these compounds are not fully understood but are hypothesized to be related to their inverse agonist actions and high blood-brain barrier penetrance, leading to widespread antagonism of central CB1Rs. researchgate.net

Myotoxicity and Mitochondrial Dysfunction

Pre-clinical studies with this compound in dogs revealed muscle toxicity accompanied by mitochondrial dysfunction. nih.govexlibrisgroup.com Research investigating the molecular mechanism of this compound-induced mitochondrial toxicity used C2C12 murine myoblasts as a cell model. nih.govexlibrisgroup.comresearchgate.netnih.gov Exposure to this compound demonstrated a strong cytotoxic potency in these cells. nih.govexlibrisgroup.comresearchgate.netnih.gov

Functional characterization of mitochondria in this compound-exposed C2C12 myoblasts showed increased cellular reactive oxygen species (ROS) generation and a decreased ATP production capacity. nih.govexlibrisgroup.comnih.gov These effects were observed without significant impact on the catalytic activities of mitochondrial enzyme complexes I-V or their specific-driven oxygen consumption. nih.govexlibrisgroup.comnih.gov

Adenine (B156593) Nucleotide Translocase (ANT) Inhibition

In silico off-target prediction modeling, combined with in vitro validation in isolated mitochondria and mitoplasts, identified adenine nucleotide translocase (ANT)-dependent mitochondrial ADP/ATP exchange as a novel molecular mechanism underlying this compound-induced toxicity. nih.govexlibrisgroup.comnih.govresearchgate.netru.nl ANT is a key protein in the inner mitochondrial membrane responsible for facilitating the exchange of ADP and ATP, playing a crucial role in cellular energy metabolism. researchgate.net

Experimental validation demonstrated a decreased mitochondrial ATP/ADP exchange upon direct application of this compound. nih.govresearchgate.net This inhibition of mitochondrial ADP/ATP exchange by this compound is considered a mechanism contributing to its cytotoxic effects and the observed mitochondrial dysfunction. nih.govexlibrisgroup.comnih.gov Minor structural modifications to this compound were shown to abolish ANT inhibition, leading to a decreased cytotoxic potency. nih.govexlibrisgroup.com

Vacuolar-type H+-ATPase (VDAC) Dependent ADP Uptake

Studies also investigated the effect of this compound on vacuolar-type H+-ATPase (V-ATPase) dependent ADP uptake. While V-ATPases are primarily known for their role in proton transport across various membranes, including vacuoles, and share some regulatory features with F-type ATP synthases regarding ADP inhibition, the context here relates to mitochondrial ADP uptake. frontiersin.orgnih.gov

Research using isolated bovine heart mitochondria indicated that this compound administration resulted in a significant decrease in mitochondrial VDAC-dependent ADP import. researchgate.net VDAC (Voltage-Dependent Anion Channel) is located in the outer mitochondrial membrane and is involved in the passage of ADP into the intermembrane space, where it can then be transported into the matrix by ANT. nih.govresearchgate.net The observed effect on both ANT and VDAC-dependent ADP uptake by this compound suggests a potential impact on the formation of a complex spanning the inner and outer mitochondrial membranes. researchgate.net

Drug-Drug Interactions and Potential for Increased Adverse Effects

While specific detailed clinical data on this compound's drug-drug interactions are limited in the provided search results, the general class of CB1R antagonists has the potential for interactions. Drug interactions can alter how a medication works, potentially increasing side effects or changing its effectiveness. drugs.com The risk or severity of adverse effects can be increased when this compound is combined with various other substances. drugbank.com Examples of potential interactions listed for this compound include increased risk or severity of adverse effects when combined with substances like Acetazolamide, Acetophenazine, and Apomorphine, among others. drugbank.com Combinations with certain drugs like Aclidinium, Adenosine, and Adrafinil may increase the risk or severity of tachycardia and drowsiness. drugbank.com

Ibipinabant S Legacy and Contribution to Future Drug Discovery

Repurposing of Ibipinabant (B1663844) for Laboratory Research

Following challenges encountered with centrally-acting CB1 receptor antagonists, including psychiatric side effects, the focus of research shifted towards understanding the role of peripheral CB1 receptors and developing compounds that selectively target these receptors nih.govfrontiersin.org. This compound, as a potent and selective CB1 antagonist, became a key compound for laboratory investigations into the endocannabinoid system and the potential of peripheral CB1 blockade newdrugapprovals.orgmedkoo.com.

Role in Structure-Activity Relationship (SAR) Studies for Novel CB1 Antagonists

This compound's well-defined interaction with the CB1 receptor has made it a crucial reference compound in Structure-Activity Relationship (SAR) studies aimed at designing novel CB1 antagonists newdrugapprovals.orgmedkoo.comresearchgate.netnih.gov. By modifying the chemical structure of this compound and related diarylpyrazoline derivatives, researchers have been able to explore how specific changes affect binding affinity, selectivity for CB1 over CB2 receptors, and pharmacokinetic properties, including brain penetration researchgate.netnih.govwikipedia.orgencyclopedia.pub. These studies have been instrumental in identifying structural features necessary for potent CB1 antagonism and for developing strategies to limit central nervous system (CNS) exposure researchgate.netnih.govwikipedia.orgencyclopedia.pub.

Development of this compound Analogs and Derivatives

The knowledge gained from SAR studies using this compound as a starting point has directly led to the development of new generations of CB1 receptor antagonists. A primary goal has been to create compounds that retain the metabolic benefits observed with earlier CB1 blockers while mitigating CNS-related adverse effects nih.govresearchgate.netnih.gov.

Peripherally Restricted CB1R Antagonists (e.g., JD-5006, JD-5037)

A significant outcome of research building upon compounds like this compound is the development of peripherally restricted CB1 receptor (CB1R) antagonists, such as JD-5006 and JD-5037 researchgate.netnih.govmedkoo.comfrontiersin.org. These compounds are designed to primarily act on CB1 receptors located outside the brain, in peripheral tissues involved in metabolism, such as the liver, adipose tissue, muscle, and pancreas researchgate.netnih.govmedkoo.comfrontiersin.org.

Strategies for Limiting Brain Exposure

Strategies employed to limit the brain exposure of these analogs, including JD-5006 and JD-5037, involve structural modifications that influence their ability to cross the blood-brain barrier (BBB) researchgate.netnih.govmedkoo.comzhanggroup.org. This can involve increasing the compound's polarity or designing them to be substrates for efflux transporters present at the BBB researchgate.netnih.govmedkoo.comzhanggroup.orgru.nl. For instance, modifications of the central N-methyl group of SLV-319 (this compound) with polar moieties, such as natural and unnatural amino acid derivatives, were explored to support minimal BBB penetration researchgate.net. JD-5037, for example, was designed to have low brain barrier permeability, resulting in limited brain presence as indicated by tissue distribution and receptor occupancy studies researchgate.netmedkoo.comzhanggroup.org.

Preclinical Efficacy in Metabolic Disorders

Preclinical studies have demonstrated the efficacy of peripherally restricted CB1R antagonists like JD-5006 and JD-5037 in addressing metabolic disorders frontiersin.orgresearchgate.netnih.govmedkoo.comzhanggroup.org. These compounds have shown the ability to produce beneficial metabolic effects similar to those of globally active CB1 blockers, but without significant brain penetration researchgate.netnih.govmedkoo.comzhanggroup.org.

Data from preclinical studies on JD-5006 and JD-5037 indicate positive effects on various metabolic parameters:

| Compound | Effect on Plasma Triglyceride Levels | Effect on Liver Weight and Enzymes | Effect on Glucose Tolerance | Effect on Insulin (B600854) Sensitivity | Effect on Body Weight |

| JD-5006 | Improved researchgate.netnih.gov | Improved researchgate.netnih.gov | Enhanced researchgate.netnih.gov | Enhanced researchgate.netnih.gov | Normalized (in mouse model of obesity) researchgate.net |

| JD-5037 | Reduced fasting triglyceride levels researchgate.net | Reduced liver weight researchgate.net | Improved researchgate.netnih.gov | Enhanced researchgate.netnih.gov | Reduced food intake, body weight (in obese mice) researchgate.netwikipedia.org |

These findings support the concept that blocking peripheral CB1 receptors is sufficient to achieve many of the desired metabolic benefits, positioning peripherally restricted inverse agonists as potentially safer alternatives for conditions like diabetes, liver diseases, dyslipidemias, and obesity researchgate.netnih.govmedkoo.comzhanggroup.org. JD5037, in particular, has been shown to be effective in treating obesity and related metabolic complications by reducing food intake, body weight, hepatic steatosis, and insulin resistance in diet-induced obese mice researchgate.netwikipedia.orgnih.gov.

Structural Modifications to Overcome Toxicity

Beyond limiting brain exposure, structural modifications of this compound and its analogs have also aimed at overcoming other potential toxicities. For example, studies investigating this compound-induced myotoxicity identified that it could inhibit adenine (B156593) nucleotide translocase (ANT)-dependent mitochondrial ADP/ATP exchange nih.gov. Minor structural modification of this compound, as seen with the derivative CB23, was shown to abolish ANT inhibition, leading to a decreased cytotoxic potency nih.gov. This highlights how understanding the mechanisms of off-target effects can guide structural modifications to develop safer CB1R antagonists nih.gov.

Insights Gained for CB1R-Targeted Therapeutics

The research conducted on this compound has illuminated key aspects relevant to the development of future drugs targeting the CB1 receptor.

Understanding of On-Target and Off-Target Mechanisms of Action

Studies involving this compound have helped to delineate both the intended (on-target) effects mediated through CB1R blockade and unintended (off-target) effects. This compound acts as a selective CB1 receptor inverse agonist, aiming to reduce appetite and increase energy expenditure by inhibiting the receptor. ontosight.ai However, investigations into this compound revealed off-target mechanisms, such as the inhibition of mitochondrial ADP/ATP exchange, which was implicated in myotoxicity observed in preclinical studies. researchgate.netnih.govresearchgate.net This finding highlighted that even selective CB1R ligands could have effects beyond their primary target, emphasizing the need for comprehensive off-target profiling during drug development. The myotoxicity accompanied by increased plasma levels of acylcarnitines in dogs treated with this compound was suggested to involve impaired fatty acid oxidation in skeletal muscle. researchgate.net

Implications for Designing Safer CB1R Modulators

The experience with this compound and other early CB1R antagonists like rimonabant (B1662492), which faced withdrawal due to psychiatric side effects, underscored the critical need for designing safer compounds. ontosight.airesearchgate.net Research on this compound has contributed to strategies aimed at circumventing these adverse effects. One major implication is the focus on developing peripherally restricted CB1R ligands that have limited penetration into the central nervous system (CNS). researchgate.netacs.orgnih.gov By modifying the structure of brain-penetrant compounds like this compound, researchers have aimed to increase their total polar surface area and hydrogen bonding capacity, thus predicting reduced brain penetrance while retaining high CB1R binding affinity and selectivity over CB2R. acs.orgnih.gov This approach seeks to retain the metabolic benefits associated with peripheral CB1R blockade while minimizing CNS-mediated psychiatric side effects. researchgate.netnih.gov

Importance of Peripheral Selectivity in CB1R Antagonism

The development and study of this compound reinforced the growing understanding of the importance of peripheral selectivity for CB1R antagonists. While early compounds like rimonabant and this compound were brain-penetrant medchemexpress.comd-nb.info, their associated CNS side effects prompted a shift towards targeting peripheral CB1 receptors. nih.govmdpi.comresearchgate.net Studies comparing brain-penetrant and peripherally restricted compounds, some developed as analogs of this compound, demonstrated that many of the metabolic benefits, such as improvements in glucose tolerance, insulin sensitivity, and reductions in body weight and adiposity, could be achieved through peripheral CB1R blockade with reduced CNS liabilities. nih.govnewdrugapprovals.org For instance, a peripherally restricted CB1R inverse agonist related to this compound was found to be as effective in improving metabolic parameters in a mouse model of diet-induced obesity. nih.gov This highlighted that the therapeutic potential for metabolic disorders could be realized by selectively targeting CB1Rs in peripheral organs like the liver, skeletal muscle, adipose tissue, and pancreas, where they play functional roles in regulating energy homeostasis. nih.govmdpi.com

This compound as a Research Tool in Cannabinoid Receptor Biology

Beyond its potential as a therapeutic agent, this compound has served as a valuable research tool in the study of cannabinoid receptor biology. As a potent and selective CB1R antagonist/inverse agonist, it has been utilized in numerous in vitro and in vivo studies to probe the functions of CB1 receptors. medchemexpress.commedchemexpress.com Its well-characterized pharmacological profile, including its binding affinity and selectivity, has made it a standard compound for investigating the effects of CB1R blockade in various physiological and pathological processes. medchemexpress.com this compound has been used in structure-activity relationship studies to inform the design of novel CB1R antagonists and to understand the molecular determinants of receptor binding and activity. medchemexpress.com Furthermore, it has been employed in preclinical models to study conditions such as obesity and diabetes, helping to elucidate the role of CB1R signaling in these diseases. medchemexpress.com For example, studies in Zucker diabetic fatty rats used this compound to investigate its effects on beta-cell loss and diabetes progression, independently of its weight-reducing effects. medchemexpress.com

Advanced Research Methodologies Applied to Ibipinabant Studies

In Silico Off-Target Prediction Modeling

In silico off-target prediction modeling has been utilized to identify potential molecular targets of ibipinabant (B1663844) beyond its primary target, the cannabinoid receptor 1 (CB1R). This computational approach can predict potential binding sites based on the compound's structure and known protein structures. For instance, in silico modeling predicted the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocase 1 (ANT1) as potential molecular sites for this compound inhibition. nih.gov This prediction was subsequently validated experimentally. nih.gov The application of in silico methods, such as using homology models of target proteins when experimental structures are unavailable, allows for the generation of structure-based fingerprints that can be compared against databases of known protein structures to identify potential off-targets. nih.gov

In Vitro Validation Techniques for Mitochondrial Toxicity

Following in silico predictions, in vitro validation techniques are crucial for confirming potential off-target effects. In the case of this compound, in vitro studies in C2C12 myoblasts, a murine muscle cell line, revealed a strong cytotoxic potency. nih.govnih.govresearchgate.net Functional characterization of mitochondria in these cells showed increased cellular reactive oxygen species (ROS) generation and decreased ATP production capacity, without affecting the catalytic activities of mitochondrial enzyme complexes I-V or complex-specific oxygen consumption. nih.govnih.govresearchgate.net In vitro validation using isolated mitochondria and mitoplasts further supported the in silico prediction, identifying adenine nucleotide translocase (ANT)-dependent mitochondrial ADP/ATP exchange as a novel molecular mechanism underlying this compound-induced toxicity. nih.govnih.govresearchgate.net This demonstrates the importance of combining computational predictions with experimental validation in cellular and subcellular models.

An interactive table summarizing the in vitro findings on this compound's mitochondrial effects is presented below:

| Cellular Model | Observed Effect | Underlying Mechanism |

| C2C12 Myoblasts | Decreased cell viability nih.govnih.govresearchgate.net | Mitochondrial dysfunction nih.govnih.govresearchgate.net |

| C2C12 Myoblasts | Increased cellular ROS generation nih.govnih.govresearchgate.net | Mitochondrial dysfunction nih.govnih.govresearchgate.net |

| C2C12 Myoblasts | Decreased ATP production capacity nih.govnih.govresearchgate.net | Mitochondrial dysfunction nih.govnih.govresearchgate.net |

| Isolated Mitochondria | Decreased mitochondrial ATP/ADP exchange nih.govnih.govresearchgate.net | Inhibition of adenine nucleotide translocase (ANT) nih.govnih.govresearchgate.net |

Genetically Engineered Animal Models (e.g., CB1-KO, SUR1-KO Mice)

Genetically engineered animal models, such as CB1-knockout (KO) and SUR1-KO mice, have been instrumental in dissecting the in vivo effects of this compound and distinguishing between on-target (CB1R-mediated) and off-target effects. Studies using these models have shown that this compound caused glucose intolerance in CB1-KO mice but not in SUR1-KO mice. pharmaceuticalintelligence.comresearchgate.netnih.govscience.gov This finding suggests that the observed glucose intolerance is not mediated by CB1R and points towards an off-target interaction, potentially with SUR1 or a related pathway. pharmaceuticalintelligence.comnih.gov Electrophysiological studies in these models indicated that this compound, similar to rimonabant (B1662492) and other K channel openers like diazoxide, acts as a partial agonist for K channel opening, and this effect was observed in CB1-KO mice but absent in SUR1-KO mice. pharmaceuticalintelligence.comresearchgate.netnih.govphysiology.org This further supports the involvement of SUR1-containing K ATP channels as an off-target for this compound. pharmaceuticalintelligence.comnih.govphysiology.org

Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Structure Determination

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the high-resolution structures of protein-ligand complexes, providing detailed insights into binding modes and conformational changes. While specific Cryo-EM structures of this compound in complex with its targets are not explicitly detailed in the provided search results, the technique has been widely applied to study the structures of cannabinoid receptors and their complexes with various ligands. researchgate.netnih.gov For instance, Cryo-EM has been used to determine the structure of the CB1-Gi signaling complex bound to other agonists, illustrating how ligands stabilize the receptor in an active state and facilitate G protein coupling. nih.gov The availability of Cryo-EM structures for CB1R in different conformational states (inactive, active, and in complex with G proteins or arrestin) provides a structural framework that can inform the understanding of how ligands like this compound interact with the receptor and induce specific pharmacological effects, even if a direct structure with this compound is not yet published in these results. researchgate.net Cryo-EM is increasingly used in drug discovery to understand receptor-ligand interactions and guide the design of novel therapeutics. nih.govplos.orgmdpi.com

Fluorescent Sensors for Cannabinoid Receptor Activity (e.g., GRABeCB2.0)

Genetically encoded fluorescent sensors, such as GRABeCB2.0, represent advanced tools for monitoring real-time dynamics of endocannabinoids and the activity of cannabinoid receptors in living cells and in vivo. nih.govnih.govbiorxiv.orgdntb.gov.ua The GRABeCB2.0 sensor is based on the human CB1 cannabinoid receptor fused with a circularly permutated green fluorescent protein (cpGFP), allowing it to detect changes in endocannabinoid levels and receptor activation through changes in fluorescence intensity. nih.govbiorxiv.org While the primary focus of studies using GRABeCB2.0 has been on characterizing the response to endocannabinoids and prototypical agonists/antagonists like rimonabant, the sensor has also been used to evaluate the pharmacological characteristics of other cannabinoid receptor modulators. nih.govbiorxiv.org Studies have shown that certain 4-arm antagonists, structurally related to this compound, can inhibit the basal fluorescence of the GRABeCB2.0 sensor, indicating inverse agonism. nih.govresearchgate.net This demonstrates the potential of using such fluorescent sensors to characterize the functional activity of compounds like this compound on cannabinoid receptors in a dynamic and live setting.

An interactive table showing the response of the GRABeCB2.0 sensor to different ligands is presented below, including data for structurally related compounds where available:

| Ligand | GRABeCB2.0 Response | Indicated Activity | Source |

| Endocannabinoids (AEA, 2-AG) | Robust fluorescence increase nih.govbiorxiv.org | Agonism | nih.govbiorxiv.org |

| Rimonabant | Modulates fluorescence signal biorxiv.org | Antagonism/Inverse Agonism | biorxiv.org |

| JD5037 (4-arm antagonist) | Inhibits basal fluorescence nih.govresearchgate.net | Inverse Agonism | nih.govresearchgate.net |

| MRI-1867 (4-arm antagonist) | Inhibits basal fluorescence nih.govresearchgate.net | Inverse Agonism | nih.govresearchgate.net |

| MRI-1891 (4-arm antagonist) | Inhibits basal fluorescence nih.govresearchgate.net | Inverse Agonism | nih.govresearchgate.net |

| This compound | Used as a template for related 4-arm antagonists researchgate.net | (Activity on sensor not explicitly detailed in sources) | researchgate.net |

While direct data for this compound's response on GRABeCB2.0 was not explicitly found, its structural relationship to tested 4-arm antagonists suggests this sensor could be a valuable tool for its functional characterization. researchgate.net

Conclusion and Future Directions in Cb1r Antagonist Research

Re-evaluation of the Therapeutic Potential of CB1R Modulation

The withdrawal of first-generation CB1R antagonists necessitated a comprehensive re-evaluation of the therapeutic potential of modulating this receptor. While initial enthusiasm was tempered by observed adverse effects, particularly those related to the central nervous system, the underlying rationale for targeting CB1R remains compelling due to its widespread influence on metabolic control and other physiological functions. The ECS plays a vital role in different physiological processes, including neuronal development, immune modulation, and energy homeostasis. iiab.me Its essential role in metabolic control and lipid signaling makes it a potential target for managing conditions such as obesity and diabetes. iiab.me The re-evaluation has underscored the importance of distinguishing between the effects mediated by central and peripheral CB1Rs and exploring strategies to selectively modulate the latter. wikipedia.orgwikidoc.org Experimental and clinical evidence supports the therapeutic potential of CB1R antagonists to treat overweight/obesity, obesity-related cardiometabolic disorders, and substance abuse. nih.gov

Continued Search for Novel CB1R Antagonists with Improved Safety Profiles

A primary focus of current research is the identification and development of novel CB1R antagonists and modulators possessing enhanced safety profiles. This involves several key strategies aimed at mitigating the adverse effects associated with earlier compounds. One prominent approach is the development of peripherally restricted CB1R antagonists that exhibit limited penetration across the blood-brain barrier, thereby minimizing central nervous system-related side effects. iiab.mewikipedia.orgwikidoc.orgnih.govguidetomalariapharmacology.orgnih.govnih.govuni.lu Preclinical investigations using such compounds have shown promise for the treatment of obesity and metabolic disorders. iiab.me Another strategy involves the exploration of neutral CB1R antagonists, which are hypothesized to avoid the adverse effects potentially linked to the inverse agonist activity of some first-generation compounds. nih.govwikipedia.orgnih.gov Furthermore, research into allosteric modulators of the CB1 receptor represents a novel mechanism of action that could offer improved safety profiles by modulating the receptor's response to endogenous ligands rather than directly blocking the orthosteric site. nih.govnih.govguidetopharmacology.org These approaches aim to harness the therapeutic benefits of CB1R modulation while reducing the propensity for undesirable outcomes.

Pharmacogenomic Approaches to Predict Treatment Response and Side Effects

Pharmacogenomics, the study of how genetic variations influence drug response, holds significant potential in the field of CB1R modulation. Understanding the genetic basis of individual differences in the ECS, including variations in the CNR1 gene encoding the CB1 receptor, could help predict patient responses to CB1R-targeted therapies and identify individuals who may be at higher risk of experiencing side effects. cenmed.comwikipedia.orgzhanggroup.org While research specifically linking pharmacogenomics to the prediction of response and side effects for CB1R antagonists is an evolving area, the broader application of this field to cannabinoid therapeutics suggests its relevance. wikipedia.orgzhanggroup.org Identifying genetic markers associated with differential CB1R expression, signaling, or metabolism could pave the way for personalized treatment approaches, optimizing therapeutic outcomes and minimizing adverse reactions.

Exploration of Combination Therapies Involving CB1R Modulation

The multifactorial nature of conditions such as obesity and metabolic syndrome suggests that combination therapies involving CB1R modulation may offer enhanced efficacy and potentially allow for lower doses of individual agents, thus reducing the risk of side effects. Research is exploring the synergistic potential of combining CB1R antagonists with other drug classes that target complementary pathways involved in metabolic regulation. For instance, studies have investigated the benefits of combining CB1R antagonists with PPAR-alpha agonists, demonstrating improved effects on feeding, body weight, and metabolic parameters in preclinical models. wikipedia.orgwikipedia.org The cross-talk between CB1R and GLP-1 receptors also suggests potential for combination therapies targeting both pathways for improved metabolic outcomes. guidetopharmacology.org Peripheral CB1R antagonists may be good candidates for combination therapy with GLP-1 analogues and/or with antidiabetics, as CB1R blockade could provide weight reduction and glycemic control independent protection from those pathologies. wikidata.org

Unanswered Questions and Emerging Research Avenues in Ibipinabant-related Science

This compound (B1663844) (SLV319, BMS-646,256) is a potent and selective CB1 antagonist that has been utilized in scientific research. wikipedia.orgwikipedia.orgnih.gov It was researched for the treatment of obesity and is now primarily used for laboratory research, particularly in structure-activity relationship studies into novel CB1 antagonists. wikipedia.orgnih.gov While this compound itself is a well-characterized research tool, its role in the future of CB1R antagonist science lies in its contribution to the understanding of CB1 receptor pharmacology and the development of subsequent generations of compounds. Unanswered questions related to this compound specifically within emerging research avenues often pertain to further elucidating the nuances of its interaction with the CB1 receptor, particularly in comparison to newer antagonists and modulators. For example, studies noting this compound's lower brain occupancy compared to rimonabant (B1662492) despite similar efficacy in certain preclinical models raise questions about the precise contribution of peripheral CB1 blockade to its effects and how this might inform the design of future peripherally restricted agents. alfa-chemistry.com Emerging research avenues in "this compound-related science" are therefore closely intertwined with the broader efforts in the CB1 antagonist field, focusing on developing safer and more effective compounds by building upon the knowledge gained from earlier agents like this compound. This includes exploring its utility in further understanding allosteric modulation, biased signaling, and the development of tissue-selective CB1R ligands.

Q & A

Q. What experimental models are most appropriate for evaluating the metabolic effects of Ibipinabant in preclinical studies?

Methodological Answer: Use genetically obese rodent models (e.g., Zucker diabetic fatty rats) to assess this compound’s impact on glucose homeostasis and β-cell preservation. Key endpoints include oral glucose tolerance tests (OGTT), HbA1c levels, and insulin secretion metrics. Ensure a minimum of three biological replicates per group to account for inter-individual variability. Include a control group treated with vehicle and a comparator CB1 antagonist (e.g., Rimonabant) to contextualize efficacy .

Q. How does this compound’s CB1 receptor selectivity influence experimental design for in vitro assays?

Methodological Answer: Validate receptor selectivity using competitive binding assays (e.g., radioligand displacement) with human CB1 and CB2 receptors. A Ki value of 7.8 nM for CB1 vs. >7,900 nM for CB2 confirms >1,000-fold selectivity . Include positive controls (e.g., CP 55,940 for CB1 agonism) and negative controls (e.g., CB2-selective ligands) to rule off-target effects. Use immortalized cell lines (e.g., HEK293 expressing CB1) for consistency, and measure downstream signaling (e.g., cAMP modulation) to confirm functional antagonism .

Q. What are standard protocols for dose optimization in this compound in vivo studies?

Methodological Answer: Start with a dose range of 1–10 mg/kg/day in rodent models, based on prior studies showing significant reductions in fasting glucose (61%) and HbA1c (50%) at 10 mg/kg . Conduct pharmacokinetic profiling to assess brain penetration, as peripheral restriction is critical to avoid CNS side effects. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma and tissue concentrations, ensuring exposure aligns with target engagement .

Advanced Research Questions

Q. How can structural modifications of this compound address its limitations in CNS penetration and mitochondrial toxicity?

Methodological Answer: Replace the N-methyl group with bulky, polar substituents (e.g., N-L-valinamide in JD-5037) to enhance peripheral restriction and reduce blood-brain barrier (BBB) permeability. Validate using in silico tools (e.g., KRIPO pharmacophore modeling) to predict binding to mitochondrial off-targets like adenine nucleotide translocator 1 (ANT1). Confirm peripheral selectivity via brain-to-plasma ratio assays and mitochondrial toxicity screens (e.g., oxygen consumption rate measurements in hepatocytes) .

Q. How should researchers reconcile contradictory data on this compound’s β-cell protective effects versus its cytotoxicity in vitro?

Methodological Answer: Conduct time- and concentration-dependent cytotoxicity assays (e.g., MTT or ATP-based viability tests) in pancreatic β-cell lines (e.g., INS-1). At 100 µM, this compound reduces viability to 73% (24 hours) and 33% (48 hours), suggesting dose thresholds for therapeutic vs. toxic effects . Pair these with functional assays (e.g., glucose-stimulated insulin secretion) to identify a therapeutic window. Use transcriptomic profiling (RNA-seq) to differentiate pathways involved in cytoprotection (e.g., anti-apoptotic genes) vs. toxicity (e.g., oxidative stress markers) .

Q. What strategies are recommended for analyzing this compound’s off-target effects in complex biological systems?

Methodological Answer: Employ proteome-wide affinity purification mass spectrometry (AP-MS) to identify non-CB1 targets. For mitochondrial off-targets, use KRIPO binding site similarity analysis against the PDB to predict interactions (e.g., ANT1). Validate via cellular thermal shift assays (CETSA) and mitochondrial respiration assays (Seahorse Analyzer) . Cross-reference findings with clinical data from discontinued CB1 antagonists (e.g., Rimonabant’s psychiatric effects) to prioritize translational relevance .

Q. How can researchers design studies to compare this compound with next-generation peripherally restricted CB1 antagonists?

Methodological Answer: Use a PICOT framework:

- P: Zucker diabetic fatty rats

- I: JD-5037 (10 mg/kg)

- C: this compound (10 mg/kg)

- O: HbA1c reduction, β-cell mass preservation

- T: 12-week treatment .

Include endpoints like CB1 receptor occupancy (autoradiography) and CNS side-effect monitoring (e.g., locomotor activity tests). Perform meta-analyses of published efficacy data (e.g., glucose AUC reduction: 44% for this compound vs. 52% for JD-5037) .

Methodological Considerations

Q. What statistical approaches are critical for interpreting this compound’s dose-response relationships?

Methodological Answer: Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values for metabolic outcomes. Use mixed-effects models to account for longitudinal data (e.g., weekly OGTT measurements). For contradictory findings, conduct sensitivity analyses to identify outliers or confounding variables (e.g., diet variability) .

Q. How should researchers address the ethical and practical challenges of replicating discontinued this compound clinical trials?

Methodological Answer: Leverage historical trial data (e.g., ClinicalTrials.gov entries for SLV319) to power preclinical studies. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify replication, focusing on unresolved questions like long-term β-cell adaptation . Obtain ethical approval for secondary data analysis of anonymized patient datasets .

Data Contradiction Analysis

Q. How to resolve disparities between this compound’s in vitro potency (Ki = nM) and its higher effective doses in vivo?

Methodological Answer: Account for plasma protein binding (>90% in rodents) and tissue distribution differences. Measure free drug concentrations via equilibrium dialysis and adjust dosing to match unbound CB1 receptor occupancy . Use physiologically based pharmacokinetic (PBPK) modeling to predict human efficacious doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products